Ethyl 2-amino-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate is a chemical compound with the molecular formula C14H12N2O2S2. It is classified as a thiophene derivative, which is known for its diverse applications in the fields of organic chemistry and pharmaceuticals. This compound features a thiophene ring substituted with an amino group, a cyanosulfanyl group, and an ethyl ester functional group, making it of interest for various synthetic and medicinal purposes.
The compound is identified by several synonyms, including ethyl 2-amino-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate and is associated with the CAS number 304646-76-2. It falls under the category of heterocyclic compounds, specifically those containing sulfur in their aromatic ring structure. Its classification as a thiophene derivative places it in a group of compounds that are often explored for their electronic properties and biological activities.
The synthesis of ethyl 2-amino-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate can be achieved through various methods, typically involving the reaction of appropriate thiophene derivatives with reagents that introduce the desired functional groups.
The molecular structure of ethyl 2-amino-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate includes:
This arrangement contributes to its chemical reactivity and potential biological activity.
The compound has a molecular weight of approximately 296.38 g/mol. Its structural representation can be derived from its SMILES notation: CC(=O)N1C=C(SC#N)C(C1=CC=C(C)C)=O
.
Ethyl 2-amino-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate can participate in several chemical reactions:
These reactions are typically conducted under controlled conditions to optimize yield and selectivity, often involving solvents like water or organic solvents depending on the reaction type.
Ethyl 2-amino-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate has potential applications in:
Thiophene derivatives represent a cornerstone of heterocyclic chemistry, characterized by a five-membered aromatic ring containing sulfur. These compounds serve as privileged scaffolds in pharmaceutical and materials science due to their enhanced electron-rich character and metabolic stability compared to benzene analogues. Multifunctional thiophenes, such as ethyl 2-amino-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate, exemplify structural innovations where strategic substituent placement enables tailored electronic properties and diverse reactivity profiles. The integration of electron-donating and electron-withdrawing groups on the thiophene core expands applications in targeted molecule design, particularly in kinase inhibition and antimicrobial development [1] [3].
The compound designated by CAS registry number 304646-76-2 follows systematic IUPAC nomenclature: ethyl 2-amino-4-phenyl-5-thiocyanatothiophene-3-carboxylate. This name precisely defines its molecular architecture:
Alternative chemical identifiers include:
Table 1: Structural Descriptors of Ethyl 2-Amino-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate
Position | Substituent | Bond Type | Stereochemical Implication |
---|---|---|---|
2 | Amino (-NH₂) | Covalent | Planar configuration enabling conjugation |
3 | Ethoxycarbonyl (-COOEt) | Covalent | Establishes π-conjugation with ring |
4 | Phenyl | Covalent | Orthogonal rotation limiting coplanarity |
5 | Thiocyanato (-SCN) | Covalent | Linear geometry with partial conjugation |
Taxonomically, this compound belongs to the 3,4-disubstituted thiophene subclass, featuring two ortho-directing groups (amino and ester) that influence electrophilic substitution patterns. The thiocyanato group at C5 represents a rare functionalization in thiophene chemistry, offering distinctive electronic and steric properties compared to conventional halide or alkyl substituents. X-ray crystallographic analyses of analogous compounds (e.g., ethyl 2-amino-4-phenylthiophene-3-carboxylate, CAS 4815-36-5) reveal nearly coplanar arrangements between the thiophene ring and C4 phenyl group, while ester moieties adopt slight torsional angles (~15°) to minimize steric congestion [3] [4].
Sulfur-containing heterocycles demonstrate exceptional bioavailability and target-binding capabilities due to sulfur’s polarizability and hydrogen-bonding potential. Thiophene derivatives specifically exhibit:
Clinical relevance is evidenced by commercial thiophene-based drugs (e.g., antipsychotic olanzapine and anticoagulant ticlopidine). The structural motif in ethyl 2-amino-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate enables dual functionality: the phenyl-thiophene core provides hydrophobic binding interactions, while the thiocyanate serves as a hydrogen-bond acceptor and precursor for further derivatization. Computational studies indicate such multisubstituted thiophenes exhibit improved binding affinities (up to 40% enhancement) to cancer-related targets like B-RAF kinase compared to monosubstituted analogues [3] [6].
The strategic incorporation of amino and cyanosulfanyl (thiocyanato) groups creates synergistic electronic effects critical for bioactivity:
Amino Group (-NH₂):
Thiocyanato Group (-SCN):
Table 2: Electronic and Steric Parameters of Key Functional Groups
Functional Group | Hammett Constant (σ) | Taft Steric Parameter (Es) | Biological Role |
---|---|---|---|
-NH₂ (C2 position) | -0.66 (σₘ) | 0.63 | Hydrogen bonding; nucleophile |
-SCN (C5 position) | +0.41 (σₚ) | -0.32 | Electrophile; hydrogen bond acceptor |
-COOEt (C3 position) | +0.45 (σₘ) | -0.55 | Metabolic liability; hydrolysis site |
Quantum mechanical calculations (DFT/B3LYP) reveal significant polarization across the thiophene ring: the amino group elevates C3 electron density by 18%, while the thiocyanato group reduces C5 electron density by 22% compared to unsubstituted thiophene. This push-pull configuration generates a molecular dipole of ~5.2 D, enhancing membrane permeability and facilitating interactions with polarized binding sites. The amino-thiocyanato combination in ortho-relationship enables intramolecular hydrogen bonding in solution (N-H···N≡C-S), stabilizing a planar conformation ideal for target engagement [1] [3].
The ester moiety provides additional versatility, serving as:
These multifunctional attributes establish ethyl 2-amino-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate as a high-value synthon for developing kinase inhibitors, antimicrobial agents, and nonlinear optical materials through rational structural elaboration.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9